molecular formula C4H2BrNO3 B596985 2-Bromooxazole-5-carboxylic acid CAS No. 1373253-25-8

2-Bromooxazole-5-carboxylic acid

Cat. No.: B596985
CAS No.: 1373253-25-8
M. Wt: 191.968
InChI Key: KJBUGQHOPFBVOK-UHFFFAOYSA-N
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Description

2-Bromooxazole-5-carboxylic acid (CAS: 1373253-25-8) is a brominated heterocyclic compound with a molecular weight of 191.97 g/mol . It features an oxazole ring substituted with a bromine atom at position 2 and a carboxylic acid group at position 4. This compound is commercially available with a purity of ≥97% and is utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules . However, its commercial availability has been inconsistent, with some suppliers listing it as discontinued .

Properties

IUPAC Name

2-bromo-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO3/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBUGQHOPFBVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719249
Record name 2-Bromo-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373253-25-8
Record name 2-Bromo-5-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373253-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-Bromooxazole-5-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling reactions could produce biaryl compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-bromooxazole-5-carboxylic acid with analogous brominated heterocyclic carboxylic acids, emphasizing structural features, physicochemical properties, and applications:

Compound Molecular Weight (g/mol) Substituents Chemical Formula Key Applications References
This compound 191.97 Br (C2), COOH (C5) C₄H₂BrNO₃ Drug intermediates, agrochemicals
2-Bromo-thiazole-5-carboxamide 221.03 Br (C2), CONH₂ (C5) C₄H₃BrN₂OS Enzyme inhibitors, ligand synthesis
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid 222.07 Br (C2), CH₃ (C4), COOH (C5) C₅H₄BrNO₂S Antibacterial agents, coordination chemistry
5-Bromo-2-Chlorobenzoic Acid 235.46 Br (C5), Cl (C2), COOH (C1) C₇H₄BrClO₂ Pharmaceuticals, polymer additives
Benzo[d]oxazole-5-carboxylic acid 163.15 Fused benzene ring, COOH (C5) C₈H₅NO₃ Fluorescent probes, metal chelators

Structural and Functional Differences

  • Oxazole vs. Thiazole Derivatives: Replacing the oxygen atom in oxazole with sulfur (as in thiazole derivatives) increases molecular weight and alters electronic properties.
  • Substituent Effects : The methyl group in 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid improves lipophilicity, making it more suitable for membrane permeability in antibacterial applications compared to the unsubstituted oxazole analog .
  • Aromatic vs. Non-Aromatic Systems: Benzo[d]oxazole-5-carboxylic acid’s fused benzene ring enhances stability and fluorescence properties, enabling applications in optical materials, unlike non-fused oxazoles .

Key Research Findings

  • Pharmaceutical Potential: this compound derivatives have shown activity as kinase inhibitors in preclinical studies, though their efficacy is lower than thiazole-based analogs due to reduced metabolic stability .
  • Agrochemical Applications : In pesticide development, brominated oxazoles exhibit moderate insecticidal activity, whereas thiazole derivatives (e.g., 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid) demonstrate superior potency against Lepidoptera larvae .
  • Synthetic Challenges : The discontinued status of this compound in some catalogs contrasts with the commercial availability of its thiazole counterparts, highlighting supply chain vulnerabilities for oxazole-based intermediates .

Biological Activity

2-Bromooxazole-5-carboxylic acid is a significant compound in medicinal chemistry and biological research due to its unique structural features and reactivity. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

  • Chemical Formula: C4_4H2_2BrN O3_3
  • Molecular Weight: 191.97 g/mol
  • CAS Number: 1373253-25-8

The presence of the bromine atom in its structure provides distinctive reactivity, enabling various chemical transformations that are crucial for synthesizing bioactive compounds.

Synthesis

This compound can be synthesized through the bromination of oxazole derivatives. The reaction typically requires controlled conditions to ensure the desired product yield. The compound serves as a versatile building block for more complex heterocycles, which are often used in drug development and chemical biology.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an enzyme inhibitor or modulator, affecting various biological pathways.

Applications in Research

  • Medicinal Chemistry:
    • Used as a precursor for synthesizing potential pharmaceutical agents.
    • Investigated for its role in developing inhibitors targeting specific enzymes involved in disease pathways.
  • Biological Studies:
    • Employed in the design of probes for studying enzyme functions.
    • Utilized in receptor binding studies to understand drug interactions at a molecular level.
  • Material Science:
    • Contributes to the development of novel materials with specific electronic or optical properties.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of compounds related to this compound:

  • Anti-inflammatory Activity:
    A study on halogenated phenylbenzoxazole derivatives showed that compounds with similar structures exhibited significant anti-inflammatory effects, with IC50_{50} values comparable to standard drugs like ibuprofen .
  • Cytotoxicity:
    Another research indicated that certain derivatives demonstrated cytotoxic activities against cancer cell lines, providing a basis for further exploration in cancer therapy .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-Bromooxazole Lacks carboxylic acid groupLess versatile for certain synthetic applications
5-Bromooxazole-2-carboxylic acid Different substitution patternVaries in reactivity and binding properties
2-Chlorooxazole-5-carboxylic acid Chlorine substitution affects reactivityPotentially different biological activity

The unique substitution pattern of this compound allows it to maintain a balance between reactivity and stability, making it an invaluable intermediate in various chemical syntheses.

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